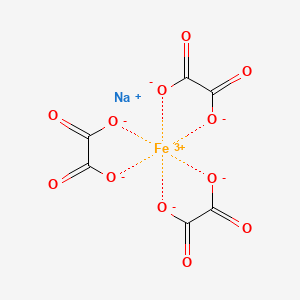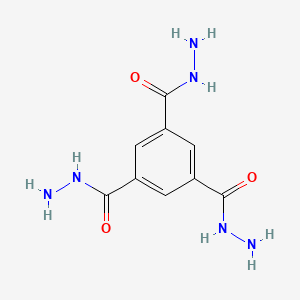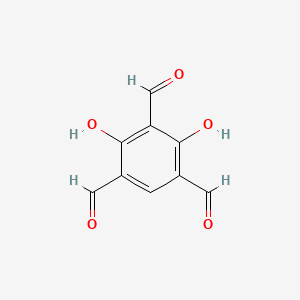
Ferric sodium oxalate
概要
説明
Ferric sodium oxalate, also known as sodium ferrioxalate, is a coordination compound consisting of ferrioxalate anions and sodium cations. The ferrioxalate anion is a transition metal complex where an iron atom in the +3 oxidation state is coordinated by three bidentate oxalate ions. This compound is known for its lime green color and its sensitivity to light and higher-energy electromagnetic radiation .
作用機序
Target of Action
Ferric sodium oxalate, also known as sodium ferrioxalate, is a complex consisting of an iron atom in the +3 oxidation state and three bidentate oxalate ions . The primary targets of this compound are the iron (III) atoms and the oxalate ions present in the compound .
Mode of Action
The mode of action of this compound involves a process known as photoreduction . This process is initiated when the ferrioxalate anion absorbs light or higher-energy electromagnetic radiation . This absorption triggers an intramolecular electron transfer from the oxalate to the iron, which occurs on a sub-picosecond timescale, creating an iron (II) complexed by one oxidized and two spectator oxalate ligands .
Biochemical Pathways
The biochemical pathway affected by this compound is the photolysis reaction pathway . Following the electron transfer, the oxidized oxalate molecule dissociates to form free solvated carbon dioxide (CO2) and a species inferred to be CO2^- based on the appearance of a new vibrational absorption band . This process is part of the iron redox cycle and is a major pathway for the mineralization of dissolved organic matter in sunlit waters and atmospheric aerosol particles .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may influence its bioavailability.
Result of Action
The result of the action of this compound is the reduction of the iron (III) atom to iron (II) and the decomposition of one oxalate to carbon dioxide (CO2) . This process results in the formation of an iron (II) complex and free solvated CO2 .
Action Environment
The action of this compound is influenced by environmental factors such as light and higher-energy electromagnetic radiation . The compound is sensitive to these factors, which trigger the photoreduction process . Additionally, the reaction equilibrium is attained only slowly at room temperature .
生化学分析
Biochemical Properties
Ferric sodium oxalate plays a significant role in biochemical reactions, particularly those involving photochemical processes. The compound interacts with various biomolecules, including enzymes and proteins. One notable interaction is with oxalate oxidase, an enzyme that catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide. This compound can act as a non-competitive inhibitor of oxalate oxidase, altering the enzyme’s activity and affecting the overall reaction rate . Additionally, the compound’s ability to undergo photolysis, where it absorbs light and decomposes, makes it a valuable tool in studying light-induced biochemical reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s photochemical properties allow it to generate reactive oxygen species (ROS) upon exposure to light, which can lead to oxidative stress in cells. This oxidative stress can affect cell function by damaging cellular components such as DNA, proteins, and lipids . Furthermore, the generation of ROS can activate signaling pathways that regulate gene expression and cellular responses to stress . These effects highlight the compound’s potential impact on cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to absorb light and undergo photolysis. Upon exposure to light, the compound absorbs photons, leading to the excitation of electrons and the subsequent reduction of ferric ions to ferrous ions. This process generates reactive intermediates, including carbon dioxide and oxalate radicals . These intermediates can interact with various biomolecules, leading to changes in enzyme activity, protein function, and gene expression. The compound’s ability to generate ROS also plays a crucial role in its molecular mechanism, as these species can induce oxidative damage and modulate cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its photochemical properties. The compound’s stability and degradation are influenced by factors such as light exposure, temperature, and pH. Over time, prolonged exposure to light can lead to the complete decomposition of this compound, resulting in the formation of ferrous ions and carbon dioxide . This degradation can affect the compound’s long-term impact on cellular function, as the generation of ROS and other reactive intermediates may decrease over time. In vitro and in vivo studies have shown that the compound’s effects on cellular processes can diminish with prolonged exposure, highlighting the importance of controlling experimental conditions to maintain its reactivity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can induce mild oxidative stress and modulate cellular signaling pathways without causing significant toxicity . At higher doses, the generation of ROS and other reactive intermediates can lead to severe oxidative damage, resulting in cellular dysfunction and toxicity. Studies have shown that high doses of this compound can cause adverse effects such as tissue damage, inflammation, and impaired organ function . These findings underscore the importance of determining appropriate dosage levels to minimize toxicity while maximizing the compound’s beneficial effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxalate metabolism. The compound can interact with enzymes such as oxalate oxidase, which catalyzes the conversion of oxalate to carbon dioxide and hydrogen peroxide . Additionally, this compound can influence metabolic flux by altering the availability of oxalate and other metabolites. The compound’s ability to generate ROS also affects metabolic pathways by inducing oxidative stress and modulating the activity of enzymes involved in cellular metabolism . These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s solubility in water allows it to diffuse easily across cellular membranes and accumulate in different cellular compartments . Transporters such as oxalate transporters and iron transporters play a crucial role in regulating the compound’s distribution within cells. Additionally, binding proteins such as ferritin and transferrin can interact with this compound, influencing its localization and accumulation . These interactions are essential for maintaining the compound’s bioavailability and ensuring its proper function within cells.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often found in organelles such as mitochondria and lysosomes, where it can interact with various biomolecules and participate in biochemical reactions . Targeting signals and post-translational modifications play a crucial role in directing this compound to specific cellular compartments. For example, the compound’s interaction with mitochondrial transporters can facilitate its accumulation in mitochondria, where it can influence mitochondrial function and oxidative metabolism . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: Ferric sodium oxalate can be synthesized by mixing solutions of sodium oxalate and ferric oxalate. The reaction proceeds as follows: [ 3 \text{Na}_2\text{C}_2\text{O}_4 + \text{Fe}_2(\text{C}_2\text{O}_4)_3 \rightarrow 2 \text{Na}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] ] The equilibrium is attained slowly at room temperature. The product can be crystallized by evaporating the solution just below boiling until small crystals appear, then allowing it to cool. Alternatively, the product can be precipitated by adding methanol or ethanol to the solution .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar principles but on a larger scale. The process may include additional steps to ensure the purity and stability of the product, such as the use of hydrogen peroxide to maintain the iron in the +3 oxidation state and prevent the formation of iron(II) oxalate .
化学反応の分析
Types of Reactions: Ferric sodium oxalate undergoes various chemical reactions, including:
Redox Reactions: The compound can participate in redox reactions where the iron center undergoes oxidation or reduction.
Common Reagents and Conditions:
Photolysis: Light or UV radiation is commonly used to induce photolysis.
Redox Reactions: Reagents such as potassium permanganate can be used in redox titrations involving this compound.
Major Products:
科学的研究の応用
Ferric sodium oxalate has a wide range of applications in scientific research:
類似化合物との比較
Ferric sodium oxalate can be compared with other similar compounds, such as:
Potassium Ferrioxalate: Similar in structure but contains potassium cations instead of sodium.
Ammonium Ferrioxalate: Contains ammonium cations and shares similar photolytic properties.
Ferric Oxalate: Refers to inorganic compounds with the formula Fe2(C2O4)3, which can also form coordination polymers.
Uniqueness: this compound is unique due to its specific coordination environment, photolytic properties, and the ability to form stable complexes with sodium cations. Its sensitivity to light and high reaction quantum yield make it particularly valuable in photochemical research .
特性
IUPAC Name |
sodium;iron(3+);oxalate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.Fe.Na/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;+3;+1/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHZODBNOVPFSA-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Na+].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6FeNaO12-2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.89 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5936-14-1 | |
| Record name | Ferrate(3-), tris[ethanedioato(2-)-κO1,κO2]-, sodium (1:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5936-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1,2-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B3069343.png)





